REACTION_CXSMILES
|
[Br:1][C:2]1[N:7]=[C:6]([C:8](O)([CH3:10])[CH3:9])[CH:5]=[CH:4][CH:3]=1.B(F)(F)F.[CH3:16][CH2:17][O:18]CC.[OH-].[Na+].C(#[N:25])C>>[Br:1][C:2]1[N:7]=[C:6]([C:8]([NH:25][C:17](=[O:18])[CH3:16])([CH3:10])[CH3:9])[CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC(=N1)C(C)(C)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
add ice
|
Type
|
EXTRACTION
|
Details
|
extract with dichloromethane
|
Type
|
CUSTOM
|
Details
|
Purify over silica (120 g)
|
Type
|
WASH
|
Details
|
eluting with 0 to 100% EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC(=N1)C(C)(C)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |